molecular formula C7H15NO B1602860 2-Isopropylmorpholine CAS No. 89855-02-7

2-Isopropylmorpholine

Cat. No.: B1602860
CAS No.: 89855-02-7
M. Wt: 129.2 g/mol
InChI Key: DNBOOEPFXFVICE-UHFFFAOYSA-N
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Description

2-Isopropylmorpholine is a heterocyclic organic compound with the chemical formula C7H15NO. It is a six-membered ring compound containing a nitrogen atom and a morpholine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

2-Isopropylmorpholine has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2-Isopropylmorpholine is not provided in the search results, it’s important to handle all chemical compounds with care and appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The general preparation method for 2-Isopropylmorpholine involves the reaction of acetone and morpholine under the catalysis of a base. This reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Isopropylmorpholine exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the morpholine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 2-Isopropylmorpholine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where steric hindrance and electronic effects play a crucial role .

Properties

IUPAC Name

2-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOOEPFXFVICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600912
Record name 2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89855-02-7
Record name 2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above compound could be made in the following manner: 2-Isopropyl-morpholine-4-carboxylic acid tert-butyl ester in 4N solution of hydrogen chloride in dioxane could be stirred at 60° C. for 3 h. The solvent could be removed in vacuo and 1N aqueous hydrogen chloride solution could be added to the resulting residue, and the mixture could be washed with diethyl ether. The aqueous layer could be adjusted to pH 14 by addition of 2N NaOH solution and extracted with methylene chloride. The organic layer could be washed with brine and dried over sodium sulfate. After filtering, the material could be purified by column chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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